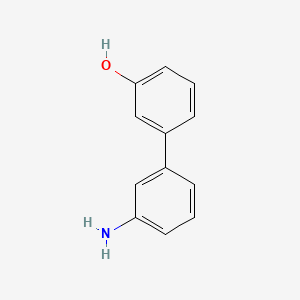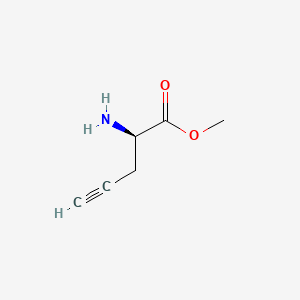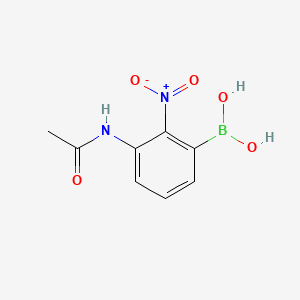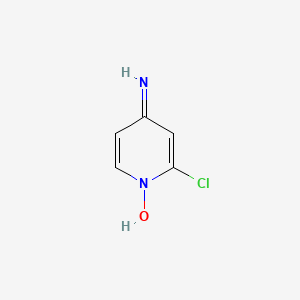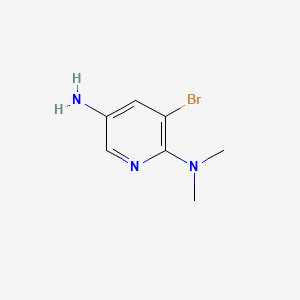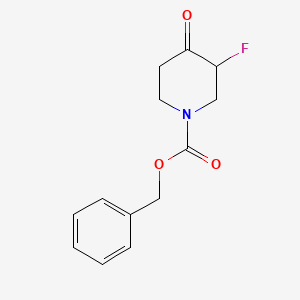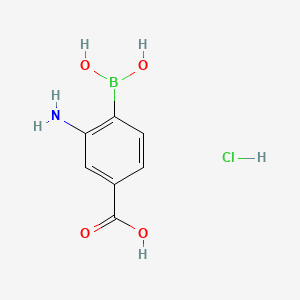
2-(6-Bromopyridin-2-YL)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Bromopyridin-2-yl)benzaldehyde is a chemical compound with the CAS Number: 914349-51-2. It has a molecular weight of 262.11 and its linear formula is C12H8BrNO . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H8BrNO/c13-12-7-3-6-11(14-12)10-5-2-1-4-9(10)8-15/h1-8H . This indicates that the molecule consists of 12 carbon atoms, 8 hydrogen atoms, 1 bromine atom, and 1 oxygen atom.Physical and Chemical Properties Analysis
This compound is a solid substance stored at temperatures between 2-8°C in an inert atmosphere . It has a molecular weight of 262.11 . Its solubility and other physical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
2-(6-Bromopyridin-2-yl)benzaldehyde serves as an essential building block in chemical synthesis. Its reactivity has been explored in various reactions, contributing significantly to the field of organic chemistry. For instance, it has been used in Suzuki–Miyaura coupling reactions, forming complex compounds such as 2-[4-(2-pyridin-2-yl-benzyl)-pyridin-2-yl]benzoic acid, demonstrating its versatility in forming biaryl structures, crucial in pharmaceuticals and materials science (Mcmillan, Mcnab, & Reed, 2007). Additionally, the compound's unique properties facilitate the synthesis of biologically active compounds, such as hydrazones, showcasing its potential in medicinal chemistry and drug design (Ramadan, 2010).
Catalysis and Material Science
The compound's role extends to catalysis and material science. It has been part of studies aiming at optimizing catalytic processes, such as the oxidation of benzyl alcohol to benzaldehyde, enhancing the efficiency of chemical processes crucial for industrial applications (Sharma, Soni, & Dalai, 2012). Moreover, its involvement in the synthesis of α-(hydroxymethyl)benzaldehydes through Diels–Alder synthesis highlights its significance in creating compounds with potential applications in pharmaceuticals and agrochemicals (Morrison & Burnell, 2001).
Photolabile Protecting Groups
This compound has been used in the development of photolabile protecting groups for aldehydes and ketones, a field critical for photochemistry and material science. These protecting groups are instrumental in controlled release mechanisms and have applications ranging from drug delivery systems to the development of light-responsive materials (Lu, Fedoryak, Moister, & Dore, 2003).
Safety and Hazards
The safety information for 2-(6-Bromopyridin-2-YL)benzaldehyde indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Wirkmechanismus
Target of Action
This compound is often used as a synthetic intermediate in the production of various pharmaceuticals
Mode of Action
As a brominated aromatic compound, it may interact with various biological targets through mechanisms such as hydrogen bonding, pi-pi stacking, and halogen bonding .
Biochemical Pathways
The biochemical pathways affected by 2-(6-Bromopyridin-2-YL)benzaldehyde are currently unknown
Result of Action
Given its use as a synthetic intermediate, it’s possible that its primary effects are seen in the final active pharmaceutical ingredients that it helps to produce .
Action Environment
It’s worth noting that the compound should be stored in an inert atmosphere at 2-8°c to maintain its stability .
Biochemische Analyse
Biochemical Properties
2-(6-Bromopyridin-2-YL)benzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of covalent bonds. The compound’s aldehyde group is highly reactive, allowing it to form Schiff bases with amines, which are crucial intermediates in many biochemical pathways. Additionally, this compound can act as a ligand, binding to metal ions and influencing the activity of metalloenzymes .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling proteins. For example, it may inhibit or activate kinases, leading to changes in phosphorylation states and downstream signaling events. This compound can also impact gene expression by interacting with transcription factors or modifying chromatin structure. Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. The aldehyde group can react with nucleophilic groups on proteins, such as lysine residues, leading to the formation of Schiff bases. This interaction can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the modification. Additionally, this compound can bind to DNA, causing changes in gene expression by altering the binding of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert atmosphere and low temperatures (2-8°C), but it may degrade over extended periods or under harsh conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and effects on cellular processes. At higher doses, this compound can cause toxic or adverse effects, including tissue damage and organ dysfunction. Threshold effects and dose-response relationships are critical for determining the safe and effective use of this compound in research .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by aldehyde dehydrogenases, leading to the formation of corresponding carboxylic acids. It may also participate in redox reactions, influencing the levels of reactive oxygen species and oxidative stress within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its distribution to various cellular compartments .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity. It may be directed to the nucleus, mitochondria, or endoplasmic reticulum, depending on the presence of targeting signals or post-translational modifications. The subcellular localization of this compound can influence its function and interactions with biomolecules .
Eigenschaften
IUPAC Name |
2-(6-bromopyridin-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO/c13-12-7-3-6-11(14-12)10-5-2-1-4-9(10)8-15/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTDJPCRYLCAHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=NC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661699 |
Source


|
| Record name | 2-(6-Bromopyridin-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-51-2 |
Source


|
| Record name | 2-(6-Bromopyridin-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

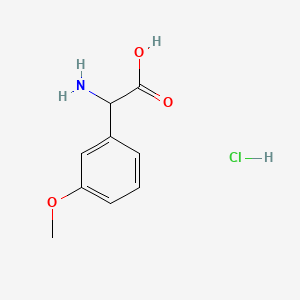
![6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B581974.png)

